Tisercin, chemically known as methotrimeprazine (CAS 851-68-3), is a highly lipophilic, typical phenothiazine derivative characterized by a 2-methoxy substitution and a branched 3-(dimethylamino)-2-methylpropyl side chain [1]. While widely recognized in clinical contexts as an antipsychotic and analgesic, in industrial and laboratory procurement, the free base form is specifically sourced for its distinct physicochemical properties. Unlike its highly water-soluble maleate salt counterpart, the free base offers exceptional lipophilicity and is devoid of counterions, making it a critical precursor and analytical standard for electrochemical sensor development, non-aqueous synthesis, lipid-based formulation engineering, and interference-free photophysical research [2].
Procurement substitution of methotrimeprazine free base (CAS 851-68-3) with the more commercially common methotrimeprazine maleate (CAS 7104-38-3) or generic phenothiazines like chlorpromazine fundamentally compromises specific technical workflows . The maleate counterion actively quenches luminescence and interferes with photo-oxidation measurements, rendering the salt form unusable for precise photophysical assays [1]. Furthermore, the salt form alters the partition coefficient, disrupting encapsulation efficiencies in lipid nanoparticle (LNP) formulations. Substituting with chlorpromazine alters the core's electrochemical oxidation potential and introduces severe phototoxicity due to the 2-chloro group, whereas the 2-methoxy group of methotrimeprazine provides a distinct, more stable degradation profile [2]. Consequently, exact procurement of the free base is mandatory for counterion-free analytics and lipophilic phase partitioning.
In absorption and emission spectroscopy, the maleate counterion found in standard pharmaceutical salts actively interferes with the photoprocesses of the phenothiazine molecule. Procuring the free base (CAS 851-68-3) completely eliminates these artifacts, providing baseline-resolved luminescence and accurate photo-oxidation kinetics without the need for prior basic aqueous extraction and ether partitioning [1].
| Evidence Dimension | Photophysical signal integrity |
| Target Compound Data | Methotrimeprazine Free Base (Interference-free luminescence) |
| Comparator Or Baseline | Methotrimeprazine Maleate (Counterion-induced quenching/interference) |
| Quantified Difference | Complete removal of maleate-induced spectral overlap |
| Conditions | UV-Vis and fluorometric assays in HPLC-grade solvents |
Mandatory for researchers requiring pristine photophysical data, quantum yield calculations, or photo-oxidation mechanism studies without salt-induced artifacts.
In coulometric electrochemical detection using a dual analytical cell in oxidative screen mode, methotrimeprazine demonstrates a lower limit of detection (0.2 ng/mL) compared to the related neuroleptic chlorprothixene (0.5 ng/mL). On Boron-Doped Diamond (BDD) electrodes, it exhibits highly reversible, diffusion-controlled oxidation peaks between 0.55 and 0.75 V vs. SCE [1].
| Evidence Dimension | Limit of Detection (LOD) in electrochemical screening |
| Target Compound Data | Methotrimeprazine (0.2 ng/mL) |
| Comparator Or Baseline | Chlorprothixene (0.5 ng/mL) |
| Quantified Difference | 2.5-fold lower detection limit |
| Conditions | Coulometric electrochemical detection / BDD electrode |
Enables the development of highly sensitive, diffusion-controlled electrochemical sensors and trace-level pharmacokinetic monitoring assays.
Methotrimeprazine free base exhibits high lipophilicity (logP ~ 5.1) and extremely poor aqueous solubility (~2.1 x 10^-3 g/L at 25 °C), contrasting sharply with the freely soluble maleate salt. This high partition coefficient is critical for driving encapsulation efficiency in lipid-based drug delivery systems and avoiding the need for desalting steps [1].
| Evidence Dimension | Aqueous solubility and partition coefficient |
| Target Compound Data | Methotrimeprazine Free Base (Insoluble, logP ~ 5.1) |
| Comparator Or Baseline | Methotrimeprazine Maleate (Freely soluble in water/methanol) |
| Quantified Difference | Orders of magnitude lower aqueous solubility, favoring lipid partitioning |
| Conditions | Standard aqueous vs. lipid phase partitioning at pH 7.4 |
Essential for formulators designing liposomes, lipid nanoparticles (LNPs), or non-aqueous synthetic routes where pre-existing salt forms disrupt phase partitioning.
The 2-methoxy substitution on the phenothiazine core of methotrimeprazine alters its electrostatic potential and photostability compared to 2-chloro derivatives like chlorpromazine. While chlorpromazine exhibits rapid photodecomposition (half-life ~80 min under 365 nm LED), the methoxy group mitigates extreme phototoxicity and alters the degradation pathway away from rapid radical formation.
| Evidence Dimension | Photochemical degradation kinetics |
| Target Compound Data | Methotrimeprazine (2-methoxy phenothiazine core) |
| Comparator Or Baseline | Chlorpromazine (2-chloro phenothiazine core) |
| Quantified Difference | Distinct degradation kinetics and reduced phototoxicity |
| Conditions | 365 nm LED irradiation in oxygenated environments |
Provides a more stable baseline for industrial material selection and stability-indicating assay design where UV exposure is a variable.
Due to its highly reversible oxidation peaks (0.55 - 0.75 V vs. SCE) and ultra-low detection limits (0.2 ng/mL), Methotrimeprazine free base is an ideal standard for calibrating Boron-Doped Diamond (BDD) electrodes and coulometric detectors [1].
The absence of the maleate counterion makes CAS 851-68-3 the required form for studying phenothiazine photo-oxidation mechanisms, quantum yields, and UV-Vis absorption profiles without spectral interference or quenching [2].
The high lipophilicity (logP ~ 5.1) and low aqueous solubility of the free base drive high encapsulation efficiencies in lipid-based drug delivery systems, avoiding the need for desalting steps required when using the maleate salt [3].
As a pure free base, it serves as a direct precursor in non-aqueous synthetic routes, such as the generation of specific sulfoxide metabolites or novel N-alkylated derivatives, where water or counterions would quench the reaction [2].
Irritant;Environmental Hazard